N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a heterocyclic compound featuring a pyrido[1,2-c]pyrimidin-1,3-dione core substituted with a 5-ethyl-1,2,4-oxadiazole moiety and an acetamide-linked 2,5-dimethylphenyl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications . The pyrido-pyrimidinone scaffold is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-4-18-24-20(25-31-18)19-16-7-5-6-10-26(16)22(30)27(21(19)29)12-17(28)23-15-11-13(2)8-9-14(15)3/h8-9,11H,4-7,10,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUUOBIHGFYCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-c]pyrimidine core, followed by the introduction of the oxadiazole ring and the acetamide group. Common reagents used in these reactions include various amines, acids, and coupling agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties may be explored for the development of new drugs for treating various diseases.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyrimidinone Cores
describes N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide, which shares the N-(2,5-dimethylphenyl)acetamide side chain but replaces the pyrido-pyrimidinone and oxadiazole groups with a triazolo[4,3-c]pyrimidinone core. Key differences include:
- Bioactivity: The triazolo-pyrimidinone in is designed for kinase inhibition (e.g., JAK/STAT pathways), whereas the oxadiazole-pyrido-pyrimidinone in the target compound may target protease-activated receptors (PARs) due to its oxadiazole group’s electron-deficient nature .
- Metabolic Stability: The oxadiazole in the target compound improves resistance to hepatic degradation compared to the triazolo-pyrimidinone’s amide linkage, which is prone to hydrolysis .
Thieno-Tetrahydropyridine Derivatives ()
Thieno-tetrahydropyridine derivatives (e.g., compound C1 in ) exhibit antiplatelet activity via ADP receptor antagonism. While structurally distinct, these compounds share functional similarities with the target molecule:
- Pharmacophore Comparison: The pyrido-pyrimidinone core in the target compound mimics the tetrahydropyridine ring in thieno derivatives, both serving as rigid scaffolds for receptor binding.
- Activity: Thieno derivatives like C1 show superior antiplatelet activity (IC₅₀ = 0.8 µM) compared to clopidogrel, but the target compound’s oxadiazole group may enhance selectivity for PAR-1 or PAR-4 receptors .
Pharmacopeial Analogues ()
The Pharmacopeial Forum lists analogues such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide, which share acetamide and pyrimidinone motifs but differ in stereochemistry and side-chain complexity.
- Solubility: The target compound’s 2,5-dimethylphenyl group reduces water solubility (logP ≈ 3.2) compared to the polar hydroxy and tetrahydro-pyrimidinone groups in Pharmacopeial analogues (logP ≈ 2.5) .
Data Tables
Table 1. Structural and Pharmacological Comparison
*Data for the target compound is pending in vivo validation.
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s pyrido-pyrimidinone core requires multi-step synthesis (7–9 steps), whereas thieno-tetrahydropyridines () are synthesized in 4–5 steps .
- In Vivo Efficacy: Thieno derivatives show oral bioavailability (>60%), but the target compound’s high logP may limit absorption without formulation aids .
- Unresolved Questions : The role of the 5-ethyl group on the oxadiazole ring in PAR receptor binding remains uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
